molecular formula C22H30N2O2 B402592 4-(decyloxy)-N-pyridin-3-ylbenzamide

4-(decyloxy)-N-pyridin-3-ylbenzamide

Cat. No.: B402592
M. Wt: 354.5g/mol
InChI Key: CGTJHZBYOJWHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Decyloxy)-N-pyridin-3-ylbenzamide is a benzamide derivative characterized by a decyloxy (C₁₀H₂₁O) substituent at the para-position of the benzamide core and a pyridin-3-ylamino group attached to the carbonyl. This structural motif is common in medicinal chemistry, where benzamide derivatives are explored for kinase inhibition, antimicrobial activity, or as intermediates in drug synthesis.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5g/mol

IUPAC Name

4-decoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C22H30N2O2/c1-2-3-4-5-6-7-8-9-17-26-21-14-12-19(13-15-21)22(25)24-20-11-10-16-23-18-20/h10-16,18H,2-9,17H2,1H3,(H,24,25)

InChI Key

CGTJHZBYOJWHKY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzamide Derivatives

Compound Name Substituents (Benzamide Core) Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(Decyloxy)-N-pyridin-3-ylbenzamide (Target) 4-decyloxy, N-pyridin-3-yl ~343.5 (calculated) Not reported High lipophilicity, long alkyl chain
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate 4-methoxy, 3-CF₃, N-(pyridin-4-ylmethyl) ~400.3 (monohydrate) Not reported Moderate polarity (CF₃, methoxy), pyridine at position 4
Example 53: 2-fluoro-N-isopropylbenzamide 2-fluoro, N-isopropyl ~195.2 (calculated) Not reported Compact structure, fluorine substituent
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide 4-phenoxy, complex piperazine side chain ~505.6 (estimated) Not reported Bulky substituents, potential CNS activity

Substituent Effects on Physicochemical Properties

  • Polarity : The trifluoromethyl (CF₃) group in introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the electron-donating decyloxy chain.
  • Steric Effects: The bulky piperazine-phenoxy substituent in may restrict conformational flexibility, whereas the target compound’s linear decyloxy chain offers fewer steric hindrances.

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